The CDK2 Inhibitor Dinaciclib: A Comprehensive Technical Guide
The CDK2 Inhibitor Dinaciclib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaciclib (formerly SCH 727965) is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK5, and CDK9. Its ability to induce cell cycle arrest and apoptosis has positioned it as a compound of interest in oncology research. This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of Dinaciclib, with a focus on its interaction with CDK2. Experimental protocols for its synthesis and key biological assays are provided, alongside a summary of its quantitative data and a visualization of its mechanism of action within relevant signaling pathways.
Chemical Structure and Properties
Dinaciclib is a pyrazolo[1,5-a]pyrimidine derivative with the systematic IUPAC name (S)-3-(((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide.
Chemical Structure:
| Property | Value |
| Molecular Formula | C₂₁H₂₈N₆O₂ |
| Molecular Weight | 396.49 g/mol |
| CAS Number | 779353-01-4 |
| PubChem CID | 46926350 |
| Appearance | Solid powder |
Synthesis of Dinaciclib
The synthesis of Dinaciclib involves a multi-step process, beginning with the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by the sequential addition of the side chains. The key starting materials are commercially available or can be synthesized through established methods.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine core of Dinaciclib begins with the cyclization of an aminopyrazole with a β-ketoester. This is a common and effective method for constructing this heterocyclic system.
Synthesis of Side-Chain Precursors
The two key side-chain precursors that are coupled to the pyrazolo[1,5-a]pyrimidine core are (S)-2-(piperidin-2-yl)ethan-1-ol and 3-(aminomethyl)pyridine 1-oxide. These can be synthesized through various reported methods.
Final Assembly of Dinaciclib
The final steps of the synthesis involve the coupling of the pyrazolo[1,5-a]pyrimidine core with the two side-chain precursors. A general synthetic scheme is outlined below. A detailed, step-by-step protocol based on published literature and patents is provided in the experimental protocols section.
Figure 1. General workflow for the synthesis of Dinaciclib.
Mechanism of Action and Signaling Pathways
Dinaciclib exerts its anti-cancer effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle and transcription.
Inhibition of CDK2 and Cell Cycle Arrest
CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Dinaciclib competitively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). Inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication. This leads to cell cycle arrest at the G1/S checkpoint.[1][2]
Figure 2. Simplified signaling pathway of Dinaciclib-induced G1/S cell cycle arrest.
Induction of Apoptosis
In addition to cell cycle arrest, Dinaciclib has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is thought to occur through multiple mechanisms, including the inhibition of CDK9, which is involved in the transcription of anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, Dinaciclib reduces the levels of these survival proteins, tipping the cellular balance towards apoptosis. The induction of apoptosis is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][4]
Quantitative Data
The biological activity of Dinaciclib has been quantified in numerous studies. The following tables summarize key in vitro and clinical data.
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| CDK2/Cyclin E | 1 | [5] |
| CDK5/p25 | 1 | [5] |
| CDK1/Cyclin B | 3 | [5] |
| CDK9/Cyclin T1 | 4 | [5] |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| A2780 | Ovarian | 4 | [1] |
| HCT116 | Colon | 7.5 | [6] |
| Raji | Lymphoma | ~20-40 | [4] |
| SKOV-3 | Ovarian | 15 | [7] |
Clinical Trial Data (Selected)
| Phase | Cancer Type | Dose | Key Findings | Reference |
| I | Advanced Malignancies | 0.33-2.59 mg/m² weekly | Well-tolerated, disease stabilization observed. | [8] |
| I/II | Relapsed Multiple Myeloma | 30-50 mg/m² every 3 weeks | Single-agent activity observed, with a 19% clinical benefit rate. | [9] |
| II | Advanced Breast Cancer | 50 mg/m² every 21 days | Did not show superiority over capecitabine. | [10] |
Experimental Protocols
Chemical Synthesis of Dinaciclib (Illustrative Protocol)
The following is a generalized protocol for the final coupling steps in the synthesis of Dinaciclib, based on common synthetic strategies for similar compounds. For a detailed, step-by-step synthesis, it is recommended to consult the primary literature and patents.
Figure 3. Workflow for the final coupling steps in Dinaciclib synthesis.
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine core
-
(S)-2-(piperidin-2-yl)ethan-1-ol
-
3-(aminomethyl)pyridine 1-oxide
-
Suitable base (e.g., DIPEA)
-
Coupling agent (e.g., HATU)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution. Dissolve the pyrazolo[1,5-a]pyrimidine core in an anhydrous solvent. Add the base and (S)-2-(piperidin-2-yl)ethan-1-ol. Stir the reaction mixture at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation. After completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction with an organic solvent). Purify the intermediate product by column chromatography.
-
Step 2: Amidation/Coupling. Dissolve the intermediate from Step 2 in an anhydrous solvent. Add the coupling agent, the base, and 3-(aminomethyl)pyridine 1-oxide. Stir the reaction at room temperature until completion.
-
Final Purification. Perform a final work-up and purify the crude product by column chromatography or recrystallization to obtain pure Dinaciclib.
CDK2 Kinase Inhibition Assay
This protocol describes a general method to assess the in vitro inhibitory activity of Dinaciclib against CDK2.
Figure 4. General workflow for a CDK2 kinase inhibition assay.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., Histone H1 peptide)
-
ATP solution (containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP)
-
Dinaciclib stock solution and serial dilutions
-
96-well plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CDK2/Cyclin E, and the substrate in a 96-well plate.
-
Add serial dilutions of Dinaciclib to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the effect of Dinaciclib on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Dinaciclib stock solution and serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Dinaciclib. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis (Annexin V) Assay
This protocol describes a flow cytometry-based method to detect apoptosis induced by Dinaciclib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Dinaciclib solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with Dinaciclib at a desired concentration for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Dinaciclib is a potent and well-characterized inhibitor of multiple CDKs, with significant activity against CDK2. Its ability to induce cell cycle arrest and apoptosis in cancer cells has made it a valuable tool for cancer research and a candidate for clinical development. This technical guide has provided a comprehensive overview of its structure, synthesis, and biological activity, including detailed experimental protocols and a summary of quantitative data. The provided information is intended to support researchers and drug development professionals in their work with this and similar CDK inhibitors.
References
- 1. WO2015130585A1 - Method for treating cancer - Google Patents [patents.google.com]
- 2. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 5. 3-(aminomethyl)pyridine | Semantic Scholar [semanticscholar.org]
- 6. WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment - Google Patents [patents.google.com]
- 7. (S)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 736379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of dinaciclib and CAN508 hybrids as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dinaciclib - Wikipedia [en.wikipedia.org]
